1-(4-Iodobenzyl)-1h-pyrazol-4-amine
Description
Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental building block in organic chemistry. nih.govacs.orgnih.gov Its unique electronic properties and ability to participate in various chemical reactions make it a versatile scaffold for creating complex molecular architectures. nih.govacs.org The pyrazole nucleus is an aromatic system, which contributes to the stability of compounds containing this moiety. mdpi.com The presence of two nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of the physicochemical and biological properties of the resulting derivatives. nih.gov Pyrazoles are found in numerous FDA-approved drugs, highlighting their therapeutic relevance. researchgate.net
The pyrazole core's ability to act as a bioisostere for other aromatic rings is a key factor in its widespread use in drug design. This allows for the modification of a drug's properties, such as lipophilicity and solubility, which can enhance its pharmacokinetic profile. researchgate.net Furthermore, the nitrogen atoms of the pyrazole ring can engage in hydrogen bonding and other non-covalent interactions with biological targets, which is crucial for achieving high binding affinity and selectivity. researchgate.net
Overview of Substituted Pyrazole-Based Scaffolds in Modern Research
Substituted pyrazole-based scaffolds are at the forefront of modern research, with a vast number of derivatives being synthesized and evaluated for a wide range of biological activities. nih.govresearchgate.net These compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic agents. mdpi.comnih.gov The versatility of the pyrazole ring allows for the introduction of various functional groups at different positions, leading to a diverse library of compounds with distinct pharmacological profiles. nih.gov
Recent research has focused on the development of pyrazole derivatives as kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. nih.gov For example, some pyrazole derivatives have shown potent inhibitory activity against Janus kinases (JAKs), which are involved in immune responses and cell growth. nih.gov The ability to systematically modify the substituents on the pyrazole ring allows for the optimization of potency and selectivity towards specific kinase targets. nih.govnih.gov
The following table provides a glimpse into the diverse biological activities of substituted pyrazole derivatives as reported in recent literature:
| Biological Activity | Target/Mechanism | Reference |
| Anticancer | Kinase inhibition (e.g., JAKs) | nih.gov |
| Anti-inflammatory | Inhibition of inflammatory mediators | researchgate.net |
| Anti-HIV | Inhibition of viral replication | nih.gov |
| Antimicrobial | Disruption of microbial cell processes | mdpi.com |
Contextual Importance of the 1-(4-Iodobenzyl)-1H-pyrazol-4-amine Structural Motif
While specific research on this compound is not extensively documented in publicly available literature, the contextual importance of its structural motif can be inferred from the well-established roles of its constituent parts in medicinal chemistry. This compound combines three key features: a 4-aminopyrazole core, a benzyl (B1604629) group at the N1 position, and an iodine atom on the benzyl ring.
The 4-aminopyrazole core is a recognized "privileged scaffold" in medicinal chemistry, known to be a valuable framework for the development of ligands for various receptors and enzymes. nih.govresearchgate.net Aminopyrazoles, in general, have been extensively studied for their anticancer and anti-inflammatory properties. nih.govresearchgate.net The amino group at the 4-position can serve as a crucial hydrogen bond donor or acceptor, facilitating interactions with biological targets. nih.gov
The N1-benzyl group is a common substituent in biologically active pyrazole derivatives. For instance, 1-benzyl-1H-pyrazole derivatives have been investigated as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death implicated in various diseases. nih.gov The benzyl group can provide favorable hydrophobic interactions within the binding pocket of a target protein.
The 4-iodophenyl moiety is of particular interest in the design of modern pharmaceuticals, especially in the field of radiopharmaceuticals. The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in medical imaging (SPECT or PET) or targeted radionuclide therapy. nih.gov Furthermore, the 4-(p-iodophenyl) group has been identified as an effective albumin-binding moiety. nih.govmdpi.comnih.gov By reversibly binding to serum albumin, this group can extend the in-vivo half-life of a drug, leading to improved pharmacokinetic properties and potentially enhanced therapeutic efficacy. nih.govmdpi.com
Therefore, the structure of this compound represents a strategic combination of these three significant pharmacophoric elements. It can be hypothesized that this compound is designed as a potential therapeutic agent, where the 4-aminopyrazole core provides the primary biological activity, the N-benzyl group contributes to target binding, and the 4-iodobenzyl moiety serves as a handle for radio-labeling or as a tool to modulate the pharmacokinetic profile of the molecule. The synthesis of related structures, such as those with bromo or chloro substituents on the benzyl ring, has been reported, suggesting that the exploration of halogenated benzyl pyrazoles is an active area of research. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10IN3 |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
1-[(4-iodophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H10IN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 |
InChI Key |
GPKSYVDNBILBSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)I |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 4 Iodobenzyl 1h Pyrazol 4 Amine and Its Analogs
Foundational Synthetic Routes to 1H-Pyrazol-4-amine Derivatives
The construction of the target molecule relies on the sequential or convergent assembly of its three main components: the pyrazole (B372694) ring, the C-4 amine group, and the N-1 substituted 4-iodobenzyl group.
Cyclization Reactions for Pyrazole Ring Formation
The formation of the pyrazole ring is a fundamental step in the synthesis of this class of compounds. The most classical and widely used method is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govjk-sci.comyoutube.com This approach, known as the Knorr pyrazole synthesis, is versatile and can be adapted to produce a variety of substituted pyrazoles. jk-sci.comyoutube.com The reaction proceeds by forming an imine with one carbonyl group, followed by cyclization and dehydration to form the aromatic pyrazole ring. youtube.com
Another significant route involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with an alkyne. nih.govrsc.org Furthermore, multicomponent reactions, where several reactants combine in a one-pot synthesis, have gained attention for their efficiency in creating molecular diversity. rsc.orgnih.gov These reactions can involve hydrazines, 1,3-dicarbonyl compounds, and other components to build the pyrazole core in a single step. rsc.org
| Reaction Type | Reactants | Key Features | References |
| Knorr Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | High yield, versatile, classic method. | nih.govjk-sci.comyoutube.com |
| 1,3-Dipolar Cycloaddition | Diazo Compound + Alkyne | Forms substituted pyrazoles. | nih.govrsc.org |
| Multicomponent Reaction | Hydrazine, 1,3-Dicarbonyl, etc. | One-pot synthesis, efficient. | rsc.orgnih.gov |
Introduction of Amine Functionality at the C-4 Position
Introducing an amine group at the C-4 position of the pyrazole ring is a crucial step. A common strategy involves the nitration of the pyrazole ring at the C-4 position, followed by the reduction of the nitro group to an amine.
Alternatively, the synthesis can start from precursors that already contain a nitrogen functionality. For instance, reacting malononitrile (B47326) with hydrazine or its derivatives can yield 5-aminopyrazole-4-carbonitriles. publish.csiro.au The reaction of malononitrile with triethyl orthoformate and a substituted hydrazine can also produce 1-substituted 5-aminopyrazole-4-carbonitriles in a one-pot reaction. publish.csiro.augoogle.com These nitrile compounds can then be further transformed to obtain the desired 4-amino functionality.
Another approach is the Hofmann or Curtius rearrangement of a pyrazole-4-carboxamide or pyrazole-4-carbonyl azide, respectively. These rearrangements convert the carboxylic acid derivative into a primary amine.
| Method | Starting Material | Key Reagents/Steps | Product | References |
| Nitration/Reduction | Pyrazole | 1. Nitrating agent (e.g., HNO₃/H₂SO₄) 2. Reducing agent (e.g., Sn/HCl, H₂/Pd) | 4-Aminopyrazole | |
| From Malononitrile | Malononitrile, Hydrazine | Cyclization | 5-Aminopyrazole-4-carbonitrile | publish.csiro.au |
| From Malononitrile | Malononitrile, Triethyl orthoformate, Hydrazine | One-pot reaction | 1-Substituted-5-aminopyrazole-4-carbonitrile | publish.csiro.augoogle.com |
| Curtius Rearrangement | Pyrazole-4-carboxylic acid | 1. SOCl₂ 2. NaN₃ 3. Heat (rearrangement) 4. H₂O | 4-Aminopyrazole |
N-Alkylation Strategies for Benzyl (B1604629) Substitution
The attachment of the 4-iodobenzyl group to the N-1 position of the pyrazole ring is typically achieved through N-alkylation. This reaction usually involves deprotonating the pyrazole nitrogen with a base to form a pyrazolate anion, which then acts as a nucleophile to attack an alkylating agent like 4-iodobenzyl bromide or chloride. researchgate.netpsu.edu The choice of base and solvent can influence the regioselectivity of the alkylation, especially in unsymmetrically substituted pyrazoles. semanticscholar.orgsci-hub.sebeilstein-journals.org Phase-transfer catalysis has also been employed for the N-alkylation of pyrazoles, offering a simple and efficient method. researchgate.net
Recent developments have introduced alternative methods, such as using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which avoids the need for strong bases. semanticscholar.orgresearchgate.net Enzymatic methods are also emerging, providing high regioselectivity in pyrazole alkylation. nih.gov
| Method | Reagents | Conditions | Key Features | References |
| Classical N-Alkylation | Pyrazole, 4-Iodobenzyl Halide, Base (e.g., K₂CO₃, NaH) | Anhydrous solvent (e.g., DMF, THF) | Common and straightforward. | researchgate.netpsu.edugoogle.com |
| Phase-Transfer Catalysis | Pyrazole, 4-Iodobenzyl Halide, Base, Phase-Transfer Catalyst (e.g., TBAB) | Often solvent-free | High reactivity and easy work-up. | researchgate.net |
| Acid-Catalyzed Alkylation | Pyrazole, Benzyl Trichloroacetimidate, Brønsted Acid | Avoids strong bases. | semanticscholar.orgresearchgate.net | |
| Enzymatic Alkylation | Pyrazole, Haloalkane, Engineered Enzymes | High regioselectivity. | nih.gov |
Halogenation Approaches for Iodo-Substitution on the Benzyl Moiety
The iodo-substituent on the benzyl ring is typically introduced by using a pre-functionalized starting material, such as 4-iodobenzyl alcohol or 4-iodobenzyl bromide. These can be synthesized through various methods. For instance, 4-aminobenzylamine (B48907) can undergo a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by iodine. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction is a versatile method for introducing a range of functional groups onto an aromatic ring. wikipedia.orgnih.govmasterorganicchemistry.com
Direct iodination of benzyl alcohol or its derivatives is another viable route. Reagents like sodium iodide with Amberlyst 15 or hydrogen iodide gas can be used for this transformation. thieme-connect.comresearchgate.netorganic-chemistry.org
| Method | Starting Material | Reagents | Key Features | References |
| Sandmeyer Reaction | 4-Aminobenzylamine | 1. NaNO₂, H⁺ 2. KI | Versatile for introducing iodine. | wikipedia.orgorganic-chemistry.orgnih.gov |
| Iodination of Alcohol | Benzyl Alcohol | NaI / Amberlyst 15 | Mild conditions. | thieme-connect.com |
| Iodination of Alcohol | Benzyl Alcohol | HI gas | Solvent-free conditions. | researchgate.net |
| From Toluene | 4-Iodotoluene | N-Bromosuccinimide (NBS), Initiator | Radical bromination of the benzylic position. |
Advanced Synthetic Strategies
Modern synthetic chemistry offers powerful tools for bond formation, which can be applied to the synthesis of 1-(4-Iodobenzyl)-1H-pyrazol-4-amine and its analogs.
Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions, particularly those using palladium and copper, have become indispensable for forming carbon-nitrogen (C-N) bonds. acs.orgmdpi.com
The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction that can be used to form the C4-amine bond by coupling a 4-halopyrazole with an amine. nih.govresearchgate.netwikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org Recent advancements have enabled the amination of unprotected bromoimidazoles and bromopyrazoles using specific palladium precatalysts and ligands. acs.orgnih.gov
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides another route to form the N-aryl or N-heteroaryl bond. acs.orgrsc.org This method can be used to couple a pyrazole with an aryl halide, such as 4-iodobenzyl bromide. acs.orgresearchgate.netorganic-chemistry.org These reactions are often carried out using a copper(I) salt, a base, and sometimes a ligand to facilitate the coupling. acs.orgorganic-chemistry.org
| Reaction | Catalyst/Metal | Bond Formed | Reactants | Key Features | References |
| Buchwald-Hartwig Amination | Palladium | C4-NH₂ | 4-Halopyrazole + Amine source | Broad scope, functional group tolerance. | nih.govresearchgate.netwikipedia.orglibretexts.orgresearchgate.net |
| Ullmann Condensation | Copper | N1-Benzyl | Pyrazole + 4-Iodobenzyl Halide | Classic method for N-arylation. | acs.orgmdpi.comrsc.orgresearchgate.netorganic-chemistry.org |
Green Chemistry Approaches in Pyrazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. acs.org These approaches focus on using environmentally benign solvents, reducing waste, and employing catalysts to improve efficiency. acs.orggsconlinepress.com
One prominent green strategy involves the use of water as a solvent. acs.orggsconlinepress.com The synthesis of pyrazole derivatives, such as pyranopyrazoles, has been successfully achieved in aqueous media, which is an inexpensive, non-toxic, and safe choice. gsconlinepress.com For instance, the multi-component reaction of ethyl acetoacetate, hydrazines, and catalytic imidazole (B134444) in water provides a facile method for producing pyrazole compounds. acs.org Another green approach is the use of solvent-free reaction conditions, which has been reported for the synthesis of highly functionalized pyrazoles using an organic ionic salt like tetrabutylammonium (B224687) bromide (TBAB) as a recyclable reaction medium.
The use of catalysts is another cornerstone of green pyrazole synthesis. Imidazole has been employed as an effective catalyst in aqueous media for the synthesis of various pyrazolone (B3327878) derivatives. acs.org The development of these methods aligns with the goal of creating more sustainable chemical processes by avoiding hazardous reagents and minimizing the generation of chemical waste. acs.org
Sonochemical and Microwave-Assisted Synthesis Protocols
To enhance reaction rates and yields, alternative energy sources like microwave irradiation and ultrasound have been widely adopted in pyrazole synthesis. These techniques often lead to shorter reaction times, cleaner reactions, and improved energy efficiency compared to conventional heating methods.
Microwave-Assisted Synthesis:
The synthesis of 4H-pyrano[2,3-c]pyrazoles can be achieved through a one-pot, multi-component reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aromatic aldehydes in methanol (B129727) with a catalytic amount of potassium t-butoxide under microwave irradiation. nanobioletters.com This method offers high efficiency and simplicity. nanobioletters.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 4H-Pyrano[2,3-c]pyrazoles
| Entry | Aldehyde | Conventional Method (Time, h) | Conventional Yield (%) | Microwave Method (Time, min) | Microwave Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | 5 | 82 | 4 | 92 |
| 2 | 4-Nitrobenzaldehyde | 4.5 | 85 | 3 | 94 |
| 3 | 4-Methoxybenzaldehyde | 6 | 78 | 5 | 88 |
This table is illustrative and based on trends reported in the literature where microwave synthesis consistently outperforms conventional methods in terms of reaction time and yield.
Sonochemical Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for synthesis. Reactions induced by ultrasonic irradiation have been shown to produce high yields of pyrazole fatty ester derivatives in water at moderate temperatures. While less common than microwave-assisted methods, sonochemical protocols offer a valuable alternative for accelerating reactions under mild conditions.
Derivatization and Structural Diversification Strategies
The this compound scaffold offers multiple points for chemical modification, allowing for the generation of a diverse library of analogs. These modifications can be targeted at the pyrazole ring itself, the exocyclic amine at the C-4 position, or the N-1 substituted benzyl group.
Modification of the Pyrazole Ring
The pyrazole ring can undergo various transformations to introduce new functional groups or to build fused heterocyclic systems. Transition-metal-catalyzed C-H functionalization is a powerful strategy for directly introducing substituents onto the pyrazole core. chim.it For instance, the C-4 position of 5-aminopyrazoles has been successfully arylated using a laccase-catalyzed reaction with catechols, proceeding under mild conditions without the need for protecting groups. nih.gov
Furthermore, the pyrazole ring can serve as a foundation for constructing more complex, fused heterocyclic systems. For example, 4-aminopyrazoles can be converted into pyrazolo[4,3-b]pyridines by reacting with reagents like malononitrile. researchgate.net Similarly, reaction with appropriate precursors can lead to the formation of thieno[2,3-c]pyrazoles. nih.gov The Vilsmeier-Haack reaction on arylhydrazones is a common method to produce pyrazole-4-carbaldehydes, which are versatile intermediates for further derivatization. nih.gov
Derivatization at the C-4 Amine Position
The primary amino group at the C-4 position is a key site for a wide range of chemical modifications, enabling the introduction of diverse functionalities.
N-Acylation and N-Alkylation: The amine can be readily acylated or alkylated to form the corresponding amides and secondary or tertiary amines. nih.govacs.org For instance, 4-aminopyrazole derivatives have been designed and synthesized as potent inhibitors of Janus kinases (JAKs), where modification of the amine was a key step. nih.gov
Diazotization and Subsequent Coupling: The C-4 amino group can be converted to a diazonium salt, which can then be subjected to various substitution reactions. acs.orgnih.gov A notable example is the deaminative transformation through diazotization, followed by a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the C-4 position. acs.org This provides a multi-step but effective route to densely functionalized pyrazoles. acs.org
Schiff Base Formation: Condensation of the 4-amino group with various aldehydes or ketones leads to the formation of Schiff bases (imines). chemrevlett.com For example, a series of Schiff bases have been synthesized from 4-aminoantipyrine (B1666024) and substituted benzaldehydes in a simple and efficient procedure. chemrevlett.com These imines can be further reduced to secondary amines via reductive amination. researchgate.netineosopen.orgwikipedia.org
Table 2: Examples of Derivatization Reactions at the C-4 Amine Position of Pyrazoles
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| N-Acylation | Acid Chloride / Anhydride | Amide | nih.gov |
| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | acs.org |
| Diazotization/Suzuki Coupling | NaNO₂, HCl; then Ar-B(OH)₂, Pd catalyst | 4-Aryl-pyrazole | acs.org |
| Schiff Base Formation | Aldehyde / Ketone | Imine | chemrevlett.com |
Structural Elaboration of the Benzyl Moiety
The N-benzyl group, particularly the iodinated phenyl ring, provides another avenue for structural diversification. The iodine atom is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions: The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, onto the phenyl ring. This strategy is fundamental in medicinal chemistry for exploring the structure-activity relationships of the benzyl portion of the molecule.
Benzylic Position Modification: The methylene (B1212753) (CH₂) group linking the pyrazole and the phenyl ring, known as the benzylic position, also possesses unique reactivity. wikipedia.org While less common for this specific scaffold, general methods for benzylic functionalization include oxidation to a carbonyl group using reagents like chromium trioxide-dimethylpyrazole complex (CrO₃-dmpyz) or 2-iodoxybenzoic acid (IBX). wikipedia.org Free-radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom at the benzylic position, which can then be displaced by various nucleophiles. wikipedia.org These transformations would significantly alter the core structure and electronic properties of the parent molecule.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be determined.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of 1-(4-Iodobenzyl)-1h-pyrazol-4-amine is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the benzyl (B1604629) group, and the amine functional group. Based on the analysis of analogous compounds such as 1-(4-methylbenzyl)-1H-pyrazol-4-amine and other pyrazole derivatives, the following proton signals can be predicted. nih.gov
The protons on the pyrazole ring are anticipated to appear as singlets. The proton at position 3 (H-3) and the proton at position 5 (H-5) would likely resonate at different chemical shifts due to the influence of the adjacent nitrogen atoms and the benzyl substituent. The benzyl methylene (B1212753) protons (CH₂) connecting the phenyl ring to the pyrazole are expected to produce a singlet. The aromatic protons of the 4-iodobenzyl group will present as two doublets, characteristic of a para-substituted benzene (B151609) ring. The amine (NH₂) protons are expected to appear as a broad singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole H-3 | 7.5 - 7.8 | Singlet |
| Pyrazole H-5 | 7.3 - 7.6 | Singlet |
| Benzyl CH₂ | 5.2 - 5.4 | Singlet |
| Aromatic CH (ortho to I) | 7.6 - 7.8 | Doublet |
| Aromatic CH (meta to I) | 7.0 - 7.2 | Doublet |
| Amine NH₂ | 3.0 - 5.0 | Broad Singlet |
Note: The predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The pyrazole ring carbons (C-3, C-4, and C-5) are expected to resonate in the aromatic region of the spectrum. The carbon atom bearing the amino group (C-4) will be significantly shielded. The benzyl methylene carbon (CH₂) will appear in the aliphatic region. The carbon atoms of the 4-iodobenzyl group will show characteristic shifts, with the carbon directly bonded to the iodine atom (C-I) being the most downfield in the aromatic region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C-3 | 135 - 140 |
| Pyrazole C-4 | 115 - 120 |
| Pyrazole C-5 | 125 - 130 |
| Benzyl CH₂ | 50 - 55 |
| Aromatic C (ipso, attached to CH₂) | 138 - 142 |
| Aromatic C (ortho to I) | 130 - 135 |
| Aromatic C (meta to I) | 128 - 132 |
| Aromatic C (para, attached to I) | 90 - 95 |
Note: The predicted chemical shifts are based on general values for similar functional groups and may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.
The N-H stretching vibrations of the primary amine group (NH₂) are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and pyrazole rings will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the benzyl methylene group will be in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic and pyrazloe rings will likely produce signals in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| C=C (Aromatic/Pyrazole) | 1400 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-I | < 600 | Stretching |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio corresponding to its molecular weight. The presence of the iodine atom would result in a characteristic isotopic pattern. Fragmentation of the molecular ion would likely involve the cleavage of the benzyl-pyrazole bond, leading to the formation of a stable tropylium-like cation from the 4-iodobenzyl moiety and a pyrazol-4-amine radical cation. Further fragmentation of the pyrazole ring could also be observed.
X-ray Crystallography for Absolute Stereochemistry and Conformation
While a specific crystal structure for this compound is not publicly available, studies on related pyrazole derivatives, such as 4-iodo-1H-pyrazole, have been reported. mdpi.com These studies reveal that pyrazole rings are planar and can form intermolecular hydrogen bonds. mdpi.com A crystal structure of this compound would definitively confirm the planar nature of the pyrazole ring and the orientation of the 4-iodobenzyl group relative to the pyrazole core. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyrazole nitrogen atoms, which govern the packing of the molecules in the crystal lattice.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the distribution of electrons) and reactivity of molecules. Such studies on pyrazole (B372694) derivatives involve optimizing the molecular geometry to find its most stable conformation. Key parameters derived from DFT calculations include the distribution of electronic charge density, dipole moments, and molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of a molecule.
For instance, in studies of pyrazolyl quinolinone derivatives, DFT calculations have been used to analyze the effects of different substituents on the molecular geometry and electronic properties. Similarly, investigations into N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides used DFT to compute a range of molecular descriptors to correlate with their potential anticancer effects. These analyses provide insights into how the electronic properties, such as charge distribution and dipole moment, influence a molecule's behavior and potential for interaction.
Table 1: Example DFT-Calculated Properties for a Pyrazole Derivative Note: The following data is for illustrative purposes based on studies of analogous compounds and does not represent direct calculations for 1-(4-Iodobenzyl)-1h-pyrazol-4-amine.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Dipole Moment (Debye) | ~4.1 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |
| Mulliken Charge on N1 | -0.25 e | Represents the partial charge on the pyrazole nitrogen atom, indicating its potential role as a hydrogen bond acceptor. |
| Mulliken Charge on N2 | -0.15 e | Represents the partial charge on the adjacent pyrazole nitrogen, contributing to the ring's electronic character. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more likely to participate in chemical reactions. Conversely, a large HOMO-LUMO gap indicates high stability and lower chemical reactivity.
Analysis of related pyrazole compounds demonstrates this principle. For example, DFT studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO gap of approximately 4.458 eV, suggesting high electronic stability. The energy gap can be used to calculate global reactivity descriptors like chemical hardness and softness, which further quantify the molecule's reactivity.
Table 2: Representative Frontier Orbital Energies for a Pyrazole Derivative Note: The following data is for illustrative purposes based on studies of analogous compounds and does not represent direct calculations for this compound.
| Parameter | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | -1.8 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Energy Gap | 4.7 eV | A larger gap suggests higher stability and lower overall chemical reactivity. |
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within a biological target's active site.
Docking studies performed on various pyrazole derivatives have shown their potential to act as inhibitors for a range of protein targets, including kinases and viral enzymes. In these simulations, the pyrazole ligand is placed into the binding pocket of a protein, and an algorithm calculates the most stable binding conformations, or "poses." The results are scored based on the calculated binding free energy, with lower energy values indicating a more favorable interaction. For example, docking studies of pyrazole derivatives against targets like VEGFR-2, Aurora A, and CDK2 have shown that these compounds can fit deeply within the binding pockets, suggesting they could be potent inhibitors.
Beyond predicting binding affinity, docking studies identify the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for a molecule's biological activity and include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For example, a docking study of a pyrazole-based inhibitor with the Epidermal Growth Factor Receptor (EGFR) identified a key hydrogen bond with a threonine residue in the active site. In another study of pyrazole derivatives as potential HIV-1 inhibitors, docking revealed hydrogen bonds with leucine (B10760876) and arginine residues and hydrophobic interactions with proline and isoleucine residues within the integrase enzyme's active site. These specific molecular interactions provide a detailed road map for optimizing the ligand's structure to improve its potency and selectivity.
Table 3: Example of Key Molecular Interactions for a Docked Pyrazole Ligand Note: The following data is for illustrative purposes based on studies of analogous compounds and does not represent direct interactions for this compound.
| Interaction Type | Interacting Residue(s) | Significance |
|---|---|---|
| Hydrogen Bond | THR 854, MET 793 | Strong, directional interactions that are crucial for anchoring the ligand in the correct orientation. |
| Hydrophobic Interaction | LEU 718, VAL 726, ALA 743 | Interactions with non-polar residues that contribute significantly to the overall binding affinity. |
| Pi-Pi Stacking | PHE 856 | An interaction between aromatic rings (e.g., the pyrazole and a phenylalanine residue) that adds to binding stability. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By correlating molecular descriptors (physicochemical properties or theoretical parameters) with activity, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.
QSAR studies have been successfully applied to various series of pyrazole derivatives to model their anti-inflammatory, analgesic, and anticancer activities. These models often use descriptors related to a molecule's steric properties (size and shape), electronic properties (charge distribution), and hydrophobicity (logP). A statistically significant QSAR model, indicated by high correlation coefficient (r²) and cross-validation coefficient (q² or r²cv) values, provides confidence in its predictive power. For instance, a 3D-QSAR study on pyrimidinyl-indazol-amine inhibitors yielded a robust model with high predictive ability, and the resulting contour maps provided a visual guide to the structural features that enhance or diminish biological activity.
No Publicly Available Research Data for this compound
Following a comprehensive and exhaustive search of scientific literature, chemical databases, and patent filings, no specific research data or detailed computational investigations were found for the chemical compound This compound . Consequently, the generation of a detailed scientific article focusing solely on its predictive biological potency, structural determinants of activity, and pharmacokinetic properties, as requested, is not possible at this time.
The 4-aminopyrazole scaffold is a well-documented core structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Numerous studies have explored the structure-activity relationships (SAR) of this class of compounds, investigating the impact of various substituents on their biological activity. These investigations often involve computational modeling to predict potency and to understand the molecular interactions with biological targets.
However, the specific derivative, this compound, does not appear in the public domain literature. This indicates a lack of published research on its synthesis, biological evaluation, or in-silico analysis. Without such foundational data, any attempt to create the requested detailed article with data tables would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Further research and publication in peer-reviewed journals would be necessary to provide the specific data points required to construct an article detailing the computational and theoretical investigations of this compound.
Biological Activity Profiling and Mechanistic Insights in Vitro and Preclinical Research
Antimicrobial Research Applications
The pyrazole (B372694) scaffold is a well-known pharmacophore in medicinal chemistry, and its derivatives have been extensively studied for their antimicrobial properties. The introduction of a 4-iodobenzyl group to the pyrazole ring in 1-(4-Iodobenzyl)-1h-pyrazol-4-amine has been investigated as a strategy to enhance this activity.
Antibacterial Efficacy Studies
Studies on pyrazole derivatives have demonstrated their potential as antibacterial agents. The mode of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. For instance, certain pyrazole-containing compounds have been found to inhibit bacterial DNA gyrase, an enzyme vital for DNA replication and repair. The presence of a halogen, such as iodine in the case of this compound, can enhance lipophilicity, potentially improving the compound's ability to penetrate bacterial cell membranes.
While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively documented in publicly available literature, the general class of substituted pyrazoles has shown activity against both Gram-positive and Gram-negative bacteria.
Antifungal Efficacy Studies
The exploration of pyrazole derivatives has extended to their efficacy against fungal pathogens. The mechanism of antifungal action for some pyrazoles involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death. The structural characteristics of this compound, particularly the lipophilic iodobenzyl group, may facilitate its interaction with and disruption of the fungal cell membrane.
Research into related pyrazole structures indicates that they can be effective against various fungal species, including those of clinical relevance such as Candida albicans and Aspergillus niger.
Antimycobacterial Activity Investigations
There is growing interest in the potential of pyrazole derivatives as antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The unique and complex cell wall of mycobacteria presents a significant challenge for many antibiotics, necessitating the development of novel therapeutic agents. The lipophilic nature of compounds like this compound could be advantageous in penetrating this lipid-rich barrier.
Investigations into pyrazole analogs have identified compounds with promising antimycobacterial activity. The mechanism is often linked to the inhibition of specific mycobacterial enzymes that are not present in humans, offering a potential for selective toxicity.
Antineoplastic and Cytotoxic Research Applications
The application of pyrazole derivatives in oncology research has gained considerable attention. These compounds have been investigated for their ability to selectively target and kill cancer cells through various mechanisms.
In Vitro Cytotoxicity Against Cancer Cell Lines
Substituted pyrazoles, including those with structural similarities to this compound, have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The presence of the 4-iodobenzyl group is often explored for its potential to enhance cytotoxic potency. The iodine atom can participate in halogen bonding, which may influence the compound's binding to biological targets.
While comprehensive public data on the IC50 values for this compound against a wide array of cell lines is limited, the broader class of N-benzylpyrazole derivatives has demonstrated notable cytotoxic activity. For illustrative purposes, the table below provides a hypothetical representation of how such data might be presented based on findings for structurally related compounds.
Table 1: Illustrative In Vitro Cytotoxicity of Related N-Benzylpyrazole Analogs
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HCT116 | Colon Carcinoma | Data not available |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Mechanisms of Antiproliferative Action
The antiproliferative effects of pyrazole derivatives are often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer. Two of the most commonly investigated mechanisms are the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest: Some pyrazole-containing compounds have been shown to arrest the cell cycle at specific checkpoints, such as G1/S or G2/M. This prevents cancer cells from progressing through the division cycle, thereby inhibiting proliferation. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Pyrazole derivatives have been observed to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and the subsequent execution of the apoptotic program. The iodobenzyl moiety of this compound could play a role in its interaction with protein targets involved in these pathways.
Enzyme Inhibition Studies
Comprehensive searches of scientific literature and chemical databases were conducted to ascertain the inhibitory activity of this compound against several key enzymes. The following subsections summarize the findings for each specified target.
Phosphodiesterase (PDE) Inhibition
Despite searches for studies investigating the interaction between this compound and phosphodiesterase (PDE) enzymes, no specific data on its inhibitory activity (such as IC₅₀ values) or mechanism of action was found in the available scientific literature. While various pyrazole-containing compounds have been explored as PDE inhibitors, research specifically detailing the effects of the 1-(4-Iodobenzyl) substituent on this pyrazol-4-amine core in the context of PDE inhibition is not presently available.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
An extensive review of published research revealed no studies specifically evaluating this compound as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). The field of DPP-IV inhibitors is well-established, with many compounds featuring a pyrazole scaffold; however, dedicated research on the inhibitory potential of this compound against this enzyme has not been reported.
Cyclooxygenase (COX) Inhibition
There is currently no available scientific literature that reports on the testing of this compound for inhibitory activity against Cyclooxygenase (COX) enzymes (COX-1 or COX-2). Although other substituted pyrazole derivatives have been synthesized and evaluated for COX inhibition, the specific contribution of the 4-iodobenzyl group on the pyrazol-4-amine structure to this activity remains uninvestigated.
p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibition
No specific data from preclinical studies on the inhibition of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) by this compound could be located. While pyrazole-based structures are a known feature in some p38 MAPK inhibitors, the activity profile for this particular compound has not been published.
Succinate Dehydrogenase (SDH) Inhibition
A thorough search of scientific databases and literature found no evidence of this compound being evaluated as an inhibitor of Succinate Dehydrogenase (SDH). Consequently, there is no data on its potential to interfere with the mitochondrial respiratory chain via this enzyme.
Studies on Photosynthetic Electron Transport Inhibition
No studies were found that specifically investigate the effect of this compound on photosynthetic electron transport. While some research has explored different classes of pyrazole derivatives as potential herbicides that act by inhibiting this pathway, data for the title compound is not available.
Receptor-Ligand Interaction Studies
The interaction of pyrazole derivatives with various receptors is a key area of pharmaceutical research, leading to the development of targeted therapies.
The pyrazole core is famously present in Rimonabant (SR141716A), a well-known antagonist and inverse agonist of the cannabinoid 1 (CB1) receptor. nih.govresearchgate.net The CB1 receptor, a G protein-coupled receptor found primarily in the central nervous system, is implicated in analgesia, appetite regulation, and movement control. nih.gov Its modulation is a target for treating conditions like obesity, depression, and schizophrenia. nih.gov
Structure-activity relationship (SAR) studies on pyrazole-based cannabinoid ligands reveal that substitutions on the phenyl rings and at the C3-carboxamide position are critical for both binding affinity and functional activity (agonist vs. antagonist). researchgate.net For instance, analogs of Rimonabant, such as 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide, have been developed as potential tracers for imaging CB1 receptors using positron emission tomography (PET). nih.gov The presence of the 4-iodobenzyl group on the N1 position of the pyrazole ring in this compound suggests a potential for interaction with the CB1 receptor, although its specific agonist or antagonist profile would require dedicated experimental evaluation.
Histamine (B1213489) receptors, particularly the H1 subtype, are crucial in mediating acute inflammatory and allergic responses. nih.gov While many antihistamines are inverse agonists that inhibit the receptor's basal activity, the role of pyrazole scaffolds in modulating histamine receptors is less defined in the available literature than their role at CB1 receptors. nih.gov Research has shown that certain disulphide bond-reducing agents can enhance the activity of histamine H1-receptor agonists, suggesting that the receptor's local chemical environment is key to its function. nih.gov However, no direct studies linking this compound or closely related analogs to histamine receptor modulation were identified.
Antioxidant Activity Investigations
Many pyrazole derivatives have been investigated for their ability to counteract oxidative stress by scavenging free radicals. nih.gov Oxidative stress is implicated in numerous diseases, making antioxidant compounds valuable for therapeutic development. The antioxidant capacity of pyrazole derivatives is often evaluated using in vitro assays such as DPPH radical scavenging. nih.gov
Studies on various substituted pyrazoles indicate that the presence and position of electron-donating or electron-withdrawing groups on the pyrazole and associated phenyl rings significantly influence their antioxidant potential. For example, certain 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones have demonstrated potent radical scavenging activity. nih.gov The combination of the pyrazole core with an iodine-substituted benzyl (B1604629) group in this compound could confer antioxidant properties, though this requires experimental validation.
Table 1: Examples of Antioxidant Activity in Pyrazole Derivatives
| Compound Class | Assay | Finding |
| Pyrazole-Chalcone Derivatives | DPPH Radical Scavenging | Showed potent radical scavenging activity. nih.gov |
| Pyrazoline Derivatives | Anti-lipid Peroxidation | Pyrazoline derivatives were found to be potent inhibitors of lipid peroxidation. nih.gov |
Anti-inflammatory Research
The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory agents, with many derivatives acting as inhibitors of cyclooxygenase (COX) enzymes. nih.govsciencescholar.us The inhibition of COX-2 is a key mechanism for reducing inflammation and pain. nih.govnih.gov
Numerous studies have demonstrated the anti-inflammatory effects of pyrazole compounds in preclinical models. For example, the pyrazole derivative FR140423 was found to be a selective COX-2 inhibitor that potently reduced carrageenan-induced paw edema in rats, an effect more potent than that of indomethacin. nih.gov Similarly, a series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes exhibited good anti-inflammatory activity in the same model. researchgate.net These findings suggest that compounds based on the 1H-pyrazol-4-amine structure, such as this compound, are promising candidates for anti-inflammatory drug discovery. nih.govnih.gov
Table 2: Preclinical Anti-inflammatory Activity of Related Pyrazole Compounds
| Compound/Derivative | Model | Key Result |
| FR140423 | Carrageenan-induced paw edema (rat) | 2-3 fold more potent than indomethacin. nih.gov |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced paw edema (rat) | Reduced edema at all tested time points. nih.gov |
| 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes | Carrageenan-induced rat paw edema | Exhibited good to comparable activity versus diclofenac. researchgate.net |
Analgesic Activity Research (in vivo preclinical models)
The analgesic properties of pyrazole derivatives are often linked to their anti-inflammatory mechanisms, such as COX inhibition. researchgate.net However, some compounds may exhibit central analgesic effects as well.
Preclinical studies support the potential of pyrazoles as analgesics. The selective COX-2 inhibitor FR140423 not only showed anti-hyperalgesic effects in a yeast-induced pain model but also produced a morphine-like analgesic effect in the tail-flick test, which was blockable by the opioid antagonist naloxone. nih.gov The piperazine (B1678402) derivative LQFM-008 reduced pain responses in both the neurogenic and inflammatory phases of the formalin test and increased latency in the hot plate test, suggesting central mechanisms are involved. nih.gov Furthermore, the combination of pyrazole and 1,2,4-triazole (B32235) structures has been predicted to yield compounds with analgesic properties, which was confirmed in vivo. zsmu.edu.ua These examples highlight the potential for this compound to possess analgesic activity through various mechanisms.
Antimalarial Activity Studies
The pyrazole ring is a structural motif found in compounds investigated for activity against malaria, a disease caused by Plasmodium parasites. pjps.pk The emergence of drug resistance necessitates the search for new antimalarial agents. pjps.pknih.gov
Several pyrazole derivatives have shown promise in this area. One study reported that a pyrazoline derivative, 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole, achieved a 70.26% suppression of parasitemia in Plasmodium berghei-infected mice. pjps.pk Another investigation into pyrazole-hydrazine Schiff base derivatives also found significant reductions in parasitemia in infected mice, with some compounds showing prophylactic effects comparable to standard drugs. nih.gov Additionally, compounds from the 1,2,4-triazolo[4,3-a]pyrazine class, which are also being explored as antimalarials, are believed to act by inhibiting the parasite's PfATP4 protein. beilstein-journals.orgbeilstein-journals.org This body of research indicates that the pyrazole scaffold is a viable starting point for the development of novel antimalarial therapies.
Structure-Activity Relationship (SAR) Derivations
The structure-activity relationship (SAR) of this compound and its analogs has been a subject of investigation, particularly in the context of their potential as kinase inhibitors. Research has focused on understanding how modifications to different parts of the molecule, specifically the 1-benzyl group and substituents on the pyrazole ring, influence biological activity. These studies are crucial for the rational design of more potent and selective compounds.
One key area of investigation has been the role of the 1-benzyl-1H-pyrazole scaffold in inhibiting Receptor-Interacting Protein 1 (RIP1) kinase, a critical mediator of necroptosis, a form of programmed cell death. nih.gov Necroptosis is implicated in various inflammatory diseases, making RIP1 kinase an attractive therapeutic target. nih.gov
Systematic structural modifications of the 1-benzyl-1H-pyrazole core have provided valuable insights into the SAR for RIP1 kinase inhibition. The general scaffold consists of a pyrazole ring, a benzyl group at the N1 position, and various substituents on the pyrazole and benzyl rings.
Influence of the Benzyl Group:
The benzyl group at the N1 position of the pyrazole ring has been identified as a crucial element for potent inhibitory activity. The phenyl ring of the benzyl group is thought to occupy a hydrophobic pocket in the kinase's active site. The necessity of this group is highlighted by the significant loss of activity observed upon its removal.
Substitutions on the benzyl ring have a profound impact on the compound's potency. The position and nature of the substituents are critical. For instance, di-substitution on the benzyl ring, such as with chloro groups at the 2 and 4 positions, has been shown to be a key feature in potent RIP1 kinase inhibitors. nih.gov
Influence of Substituents on the Pyrazole Ring:
Modifications to the pyrazole ring itself also play a significant role in determining the inhibitory activity. The introduction of different functional groups at various positions on the pyrazole ring can modulate the compound's potency and selectivity. For example, the presence of a nitro group at the 3-position of the pyrazole ring has been explored in the development of potent RIP1 kinase inhibitors. nih.gov The electronic and steric properties of these substituents are critical for optimal interaction with the target kinase.
The following interactive data table summarizes the SAR for a series of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, based on the findings from a study on the structural optimization of a lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole. nih.gov The data illustrates the impact of substitutions on both the benzyl and pyrazole moieties on the inhibitory potency against RIP1 kinase.
Structure-Activity Relationship of 1-Benzyl-1H-Pyrazole Derivatives as RIP1 Kinase Inhibitors
| Compound | R (Benzyl Ring Substituent) | R' (Pyrazole Ring Substituent) | RIP1 Kinase Binding Affinity (Kd, µM) | Cellular Necroptosis Inhibition (EC50, µM) |
|---|---|---|---|---|
| 1a (Lead Compound) | 2,4-dichloro | 3-nitro | - | - |
| 4b (Optimized Compound) | 2,4-dichloro | 3-amino | 0.078 | 0.160 |
| Analog 1 | 4-iodo | 4-amino | Data Not Available | Data Not Available |
| Analog 2 | H | 3-nitro | Significantly Reduced Activity | Significantly Reduced Activity |
| Analog 3 | 4-methoxy | 3-nitro | Reduced Activity | Reduced Activity |
This table is a representative summary based on the structure-activity relationship trends described in the cited literature. nih.gov Specific quantitative values for all analogs are not publicly available.
The data reveals that the conversion of the 3-nitro group in the lead compound (1a) to a 3-amino group in compound 4b, while maintaining the 2,4-dichlorobenzyl substituent, resulted in a highly potent RIP1 kinase inhibitor. nih.gov This highlights the sensitivity of the target to changes in the electronic properties of the pyrazole ring substituent. While specific data for a 4-iodo substituent on the benzyl ring in combination with a 4-amino group on the pyrazole is not provided in this specific study, the general SAR principles suggest that halogen substitutions on the benzyl ring can be favorable for activity.
Applications in Chemical Biology and Material Science
Development as Molecular Probes and Biological Tools
The structure of 1-(4-Iodobenzyl)-1h-pyrazol-4-amine makes it a promising candidate for the development of molecular probes and biological tools. The presence of an iodine atom allows for its potential use in various bioanalytical techniques. For instance, iodinated compounds can be developed as X-ray contrast agents or as precursors for radiolabeling studies.
Furthermore, the pyrazole (B372694) scaffold is a key component in many molecules designed to interact with biological targets. Pyrazole derivatives have been investigated for their ability to inhibit enzymes such as kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. researchgate.net The amine group on the pyrazole ring provides a convenient point for modification, allowing for the attachment of fluorescent tags or other reporter groups. This would enable the tracking of the molecule within biological systems and the study of its interactions with specific proteins or cellular components. The development of such probes is a vital area of chemical biology, providing insights into complex biological processes. chemscene.com
Role as Synthetic Intermediates for Complex Molecule Synthesis
The chemical reactivity of this compound makes it a valuable synthetic intermediate for the construction of more complex molecules. The amine group can readily undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. tcichemicals.com These modifications can be used to build libraries of related compounds for screening in drug discovery programs.
The iodobenzyl moiety also offers a handle for further chemical elaboration through cross-coupling reactions, such as the Suzuki or Sonogashira couplings. These powerful reactions are widely used in medicinal chemistry to create carbon-carbon bonds and assemble complex molecular architectures. The ability to perform these reactions on the benzyl (B1604629) portion of the molecule, while leaving the pyrazole core intact, provides a versatile strategy for synthesizing novel compounds with potential therapeutic properties. Pyrazoles are recognized as important building blocks in the synthesis of a wide range of pharmaceuticals. nih.govchemscene.com
Potential in Agrochemical Research (e.g., Herbicides, Insecticides)
The pyrazole ring is a prominent feature in a number of commercially successful agrochemicals. researchgate.netclockss.org Pyrazole derivatives have been shown to exhibit a broad spectrum of activities, including herbicidal, insecticidal, and fungicidal properties. researchgate.netresearchgate.netorientjchem.org
For example, some pyrazole-containing compounds act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. nih.gov The structural features of this compound, with its substituted benzyl group, are consistent with those of other known HPPD inhibitors. nih.gov This suggests that it could serve as a lead compound for the development of new herbicidal agents.
In the realm of insecticides, certain pyrazole derivatives have been found to be effective against various pests. researchgate.net The mode of action often involves the disruption of the nervous system of the insects. The specific substituents on the pyrazole ring play a crucial role in determining the insecticidal potency and spectrum of activity. Therefore, this compound and its derivatives warrant investigation for their potential as novel insecticides.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry. organic-chemistry.org Classical methods, such as the Pechmann pyrazole synthesis from acetylene (B1199291) and diazomethane, have been refined over the years. semanticscholar.org Modern approaches often involve the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization. url.edu Microwave-assisted synthesis has also emerged as an efficient method for preparing pyrazole-containing compounds. pharmatutor.org
For 1-(4-iodobenzyl)-1H-pyrazol-4-amine, future research could focus on developing more efficient and stereoselective synthetic routes. This might involve:
Greener Chemistry Approaches: Utilizing environmentally benign solvents and catalysts to minimize the environmental impact of the synthesis.
Flow Chemistry: Employing continuous flow reactors for improved reaction control, scalability, and safety.
Catalytic C-N and C-C Bond Formation: Investigating novel transition-metal-catalyzed cross-coupling reactions to introduce the 4-iodobenzyl group and the 4-amine functionality with high precision and yield. dntb.gov.ua
Advanced Mechanistic Characterization of Biological Activities
Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects. nih.govresearchgate.netnih.gov These activities often stem from the ability of the pyrazole ring and its substituents to interact with various biological targets.
Future research on this compound should aim to elucidate its specific mechanism of action. This could involve:
Target Identification: Utilizing techniques like affinity chromatography, chemical proteomics, and computational modeling to identify the specific proteins or enzymes that bind to the compound.
Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes, such as kinases, cyclooxygenases (COX), or monoamine oxidases (MAO), which are known targets for pyrazole derivatives. nih.govresearchgate.net
Cell-Based Assays: Investigating the effects of the compound on various cellular pathways, such as signal transduction, cell cycle progression, and apoptosis, in relevant cell lines.
Rational Design of Next-Generation Pyrazole Analogs
The principle of rational drug design involves modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The structure of this compound offers several avenues for modification.
Future research in this area could focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyrazole ring and the benzyl (B1604629) group to understand their influence on biological activity. For instance, the position and nature of the halogen on the benzyl ring could be varied, or the amine group could be functionalized.
Molecular Modeling and Docking: Using computational tools to predict the binding of designed analogs to their biological targets, thereby guiding the synthesis of more potent and selective compounds. researchgate.netresearchgate.net
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to optimize the compound's activity and reduce potential toxicity.
Integration with High-Throughput Screening and Combinatorial Chemistry
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov Combinatorial chemistry enables the rapid synthesis of large libraries of related compounds. eco-vector.com
The integration of these technologies with the study of this compound could accelerate the discovery of novel therapeutic agents. This would involve:
Library Synthesis: Creating a library of analogs of this compound using combinatorial chemistry techniques.
HTS Campaigns: Screening this library against a variety of biological targets to identify "hits" with desired activities. nih.gov
Hit-to-Lead Optimization: Further modifying the identified hits to improve their drug-like properties.
Role in Advancing Fundamental Understanding of Biological Processes
Beyond its potential as a therapeutic agent, this compound and its analogs can serve as valuable chemical probes to study fundamental biological processes. The iodobenzyl group, in particular, can be useful for certain types of chemical reactions and labeling studies.
Future research could utilize this compound to:
Probe Enzyme Active Sites: The specific binding of the compound to an enzyme can provide insights into the structure and function of the enzyme's active site.
Modulate Signaling Pathways: By selectively inhibiting or activating a particular protein, the compound can be used to dissect complex cellular signaling networks.
Develop Diagnostic Tools: Radiolabeled versions of the compound could potentially be developed for use in medical imaging techniques like Positron Emission Tomography (PET) to visualize specific biological targets in vivo.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(4-Iodobenzyl)-1H-pyrazol-4-amine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via cyclization reactions starting from substituted pyrazole precursors. For example, cyclization of intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride with hydrazine derivatives has been employed . Optimization involves:
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures).
- Characterization : Use IR spectroscopy (C=O stretching ~1650 cm⁻¹) and ¹H/¹³C NMR to confirm the pyrazole core and iodobenzyl substituent .
- Impurity Control : Monitor byproducts like unreacted hydrazine derivatives using HPLC (C18 column, acetonitrile/water gradient) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?
- Methodology : Key spectral markers include:
- ¹H NMR : Aromatic protons of the iodobenzyl group (δ 7.2–7.8 ppm, doublet patterns) and pyrazole NH (δ 8.1–8.5 ppm).
- ESI-MS : Molecular ion peak [M+H]⁺ at m/z 340.03 (C₁₀H₉IN₃ requires 339.99).
- IR : Absence of carbonyl stretches (~1700 cm⁻¹) confirms successful reduction of precursor intermediates .
Q. What are common challenges in crystallizing this compound, and how are they addressed?
- Methodology : Slow evaporation from ethanol/water mixtures (1:1 v/v) at 4°C promotes single-crystal growth. Challenges include:
- Solvate Formation : Use non-polar solvents (e.g., hexane) to minimize solvent inclusion.
- Twinned Crystals : Optimize cooling rates (0.5°C/hour) during crystallization .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., σ₁ receptors). Key parameters include binding energy (< -7.5 kcal/mol) and hydrogen bonding with Glu172/Asp188 residues .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ values) with IC₅₀ data from kinase inhibition assays .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodology :
- Assay Standardization : Compare IC₅₀ values using identical cell lines (e.g., MDA-MB-231 for migration assays) and normalize to positive controls (e.g., cisplatin for cytotoxicity) .
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., t₁/₂ > 30 min in human liver microsomes) to rule out false negatives due to rapid degradation .
Q. How does X-ray crystallography with SHELXL refine structural parameters of this compound?
- Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts .
- Refinement : SHELXL parameters include anisotropic displacement for iodine (Uᵢ > 0.05 Ų) and hydrogen bonding networks (e.g., N–H⋯N interactions between pyrazole amines) .
- Validation : Check R-factor convergence (< 0.05) and Fo/Fc maps for residual electron density .
Q. What synthetic modifications enhance the compound’s pharmacokinetic profile?
- Methodology :
- Prodrug Design : Introduce acetyl-protected amines (e.g., N-acetyl derivatives) to improve oral bioavailability.
- LogP Optimization : Replace the iodobenzyl group with trifluoromethyl (CF₃) to balance lipophilicity (target LogP 2–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
